4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid
Description
4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and cyano functional groups
Properties
IUPAC Name |
4-[[5-bromo-4-[(Z)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrClN2O5/c1-33-22-11-17(10-18(13-28)24(30)29-20-8-6-19(27)7-9-20)21(26)12-23(22)34-14-15-2-4-16(5-3-15)25(31)32/h2-12H,14H2,1H3,(H,29,30)(H,31,32)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBCBESNHBRJSQ-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Br)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)Br)OCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorophenylamine with cyanoacetic acid under basic conditions to form an intermediate compound.
Bromination: The intermediate is then brominated using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom.
Methoxylation: The brominated intermediate undergoes methoxylation using methanol and a catalyst, such as sulfuric acid, to introduce the methoxy group.
Coupling Reaction: The final step involves a coupling reaction with 4-formylbenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups, which may exhibit biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzoic acid: A simpler compound with a bromine atom and a carboxylic acid group.
4-chlorophenylamine: A compound with a chlorine atom and an amine group.
Cyanoacetic acid: A compound with a cyano group and a carboxylic acid group.
Uniqueness
4-[(5-bromo-4-{(1Z)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoic acid is unique due to its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
